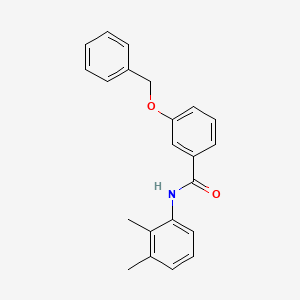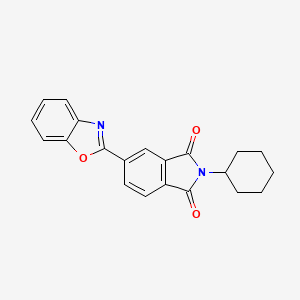![molecular formula C29H29N3O B5701546 N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine, also known as BNPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNPP belongs to the class of piperazine derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with various molecular targets in the body. N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine also interacts with the adenosine receptor A1, which is involved in the regulation of blood flow and heart rate. Additionally, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects in the body. In cancer cells, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been found to induce apoptosis by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In neurological disorders, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have vasodilatory effects by increasing the production of nitric oxide and reducing the expression of endothelin-1.
実験室実験の利点と制限
The advantages of using N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments include its high purity, stability, and specificity for molecular targets. N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have low toxicity and minimal side effects, making it suitable for in vitro and in vivo studies. However, the limitations of using N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments include its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the research and development of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine in animal models and humans. Additionally, the potential therapeutic applications of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine in other diseases, such as diabetes and inflammation, could be explored. Finally, the development of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine derivatives with improved potency and selectivity for molecular targets could lead to the discovery of new drugs with therapeutic potential.
合成法
The synthesis of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves a multi-step process that begins with the reaction of 4-(1-naphthylmethyl)-1-piperazine with 3-hydroxybenzaldehyde in the presence of a base catalyst. This reaction produces an intermediate compound that is then treated with benzyl bromide to form the final product, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine. The synthesis of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been optimized to improve the yield and purity of the compound, making it suitable for scientific research.
科学的研究の応用
N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been found to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have vasodilatory effects and reduce blood pressure.
特性
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-2-8-24(9-3-1)23-33-28-14-6-10-25(20-28)21-30-32-18-16-31(17-19-32)22-27-13-7-12-26-11-4-5-15-29(26)27/h1-15,20-21H,16-19,22-23H2/b30-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDABRJJDSQJPT-MWAVMZGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)




![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)

